11-Hydroxydodec-8-enoic acid is a long-chain unsaturated fatty acid characterized by the presence of a hydroxyl group and a double bond in its structure. This compound is notable for its potential biological activities and applications in various fields, including biochemistry and pharmacology. It is classified as an unsaturated hydroxy fatty acid, which plays a crucial role in various metabolic pathways and biological functions.
This compound can be derived from natural sources, particularly from certain microorganisms and fungi. Research has shown that unique fatty acids, including hydroxy fatty acids, are produced by various microbial species, which may contribute to their ecological functions and interactions within their environments .
11-Hydroxydodec-8-enoic acid falls under the category of hydroxy fatty acids, which are characterized by the presence of hydroxyl functional groups (-OH) attached to the carbon chain. These compounds are further classified based on their saturation and structural features, with this specific compound being an unsaturated fatty acid due to the presence of a double bond.
The synthesis of 11-hydroxydodec-8-enoic acid can be achieved through several methods, primarily focusing on organic synthesis techniques.
11-Hydroxydodec-8-enoic acid has a molecular formula of and a molecular weight of approximately . Its structure includes:
The InChI key for this compound is NMRGJPMKXQXZMM-UHFFFAOYSA-N
, and its SMILES representation is C[C@@H]1C/C=C\CCCCCCC(=O)O1
. These identifiers facilitate the identification and characterization of the compound in chemical databases.
11-Hydroxydodec-8-enoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 11-hydroxydodec-8-enoic acid is primarily linked to its interaction with biological membranes. It has been observed that compounds with similar structures disrupt microbial cell membranes, leading to cell lysis and death. This mechanism suggests potential applications as an antimicrobial agent, particularly against gram-positive bacteria .
11-Hydroxydodec-8-enoic acid is expected to exhibit typical physical properties associated with long-chain fatty acids:
The chemical properties include:
11-Hydroxydodec-8-enoic acid has several scientific applications:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3